Lipophilicity (XLogP) Advantage Over Propan-1-one and Acetophenone Analogs
The target compound exhibits an XLogP3 value of 2.7, which is significantly lower than the 3.1779 (LogP) reported for its propan-1-one regioisomer (1-(4-(Trifluoromethoxy)phenyl)propan-1-one, CAS 94108-55-1) and the 3.0 (XLogP3) for the shorter acetophenone analog (4'-(Trifluoromethoxy)acetophenone, CAS 85013-98-5). This difference in calculated lipophilicity is meaningful for drug design, where a lower LogP can translate to improved solubility and a reduced risk of off-target promiscuity .
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 [1] |
| Comparator Or Baseline | Propan-1-one analog (CAS 94108-55-1): LogP = 3.1779 ; Acetophenone analog (CAS 85013-98-5): XLogP3 = 3.0 [2] |
| Quantified Difference | ΔLogP = -0.48 vs. propan-1-one; ΔXLogP3 = -0.3 vs. acetophenone |
| Conditions | Computed values from PubChem (XLogP3 3.0) and vendor data (LogP) |
Why This Matters
For medicinal chemists optimizing lead compounds, the lower lipophilicity of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one can be a decisive factor in improving solubility and mitigating metabolism-related liabilities compared to its more lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 20026759: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 522821: 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. National Center for Biotechnology Information. View Source
